molecular formula C10H19NO B1367683 1-(1-Pyrrolidinylmethyl)cyclopentanol

1-(1-Pyrrolidinylmethyl)cyclopentanol

Cat. No.: B1367683
M. Wt: 169.26 g/mol
InChI Key: KOIBKOYSVMNSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Pyrrolidinylmethyl)cyclopentanol is a cyclopentanol derivative featuring a pyrrolidinylmethyl substituent. Pyrrolidine, a five-membered cyclic amine, imparts unique physicochemical and biological properties to this compound.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-(pyrrolidin-1-ylmethyl)cyclopentan-1-ol

InChI

InChI=1S/C10H19NO/c12-10(5-1-2-6-10)9-11-7-3-4-8-11/h12H,1-9H2

InChI Key

KOIBKOYSVMNSKX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN2CCCC2)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent and Functional Group Analysis

Compound Name Substituent/Functional Group Key Structural Features Reference
1-(1-Pyrrolidinylmethyl)cyclopentanol Pyrrolidinylmethyl (cyclic amine) Enhances polarity; potential bioactivity
1-(Aminomethyl)cyclopentanol Aminomethyl (linear amine) Increased basicity; solubility in polar solvents
1-(1-Benzyl-1H-1,2,3-triazol-4-yl)cyclopentanol Benzyl-triazole Aromaticity; antioxidant activity
1-(Z-[2-(Triarylstannyl)vinyl]cyclopentanol Organotin-vinyl group Heavy metal inclusion; antitumor activity
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Chlorophenyl-imino group Ketamine intermediate; planar aromaticity
1-Methylcyclopentanol Methyl group Hydrophobicity; industrial solvent uses

Key Observations :

  • The pyrrolidinylmethyl group introduces a cyclic amine, likely enhancing solubility in polar solvents compared to alkyl-substituted derivatives (e.g., 1-methylcyclopentanol) .
  • Organotin derivatives exhibit antitumor activity but pose toxicity risks due to heavy metals, unlike nitrogen-containing derivatives .

Physicochemical Properties

Table 2: Physical Property Comparison

Compound Name Molecular Weight (g/mol) Boiling/Melting Point Solubility Profile Reference
This compound ~183.3 (estimated) Not reported Likely polar solvents
1-(Aminomethyl)cyclopentanol 129.18 Not reported Water-miscible
1-Methylcyclopentanol 100.16 173–175°C (bp) Low water solubility
1-(Z-[2-(Triarylstannyl)vinyl]cyclopentanol >400 (varies) Not reported Organic solvents

Key Observations :

  • Nitrogen-containing derivatives (e.g., aminomethyl, pyrrolidinylmethyl) exhibit higher polarity, favoring solubility in polar solvents compared to alkyl-substituted cyclopentanols .
  • 1-Methylcyclopentanol is hydrophobic, aligning with its use in perfumes and industrial solvents .

Table 3: Activity and Application Comparison

Compound Name Biological Activity Industrial Use Reference
This compound Potential CNS modulation (inferred) Pharmaceutical intermediate (hypothetical)
1-(Aminomethyl)cyclopentanol Limited antibacterial activity Chemical synthesis; market availability
1-(Z-[2-(Triarylstannyl)vinyl]cyclopentanol Antitumor, immune modulation Experimental therapeutics
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol None reported Ketamine impurity standard
Cyclopentanol None Solvent, perfume, pharmaceutical precursor

Key Observations :

  • Organotin derivatives show promising antitumor activity but are constrained by toxicity .

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